Chemical structure and properties of tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate
Chemical structure and properties of tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate. As a specialized chemical entity, this document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical sciences, agrochemical development, and academic research.
Chemical Identity and Structure
tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate is a carbamate derivative characterized by a Boc-protected amine and a Z-configured oxime functional group. This unique combination of functionalities makes it an interesting building block in synthetic organic chemistry.
Systematic IUPAC Name: tert-butyl N-[(1Z)-3-amino-1-(hydroxyimino)propyl]carbamate
CAS Number: 915710-94-0
Molecular Formula: C₈H₁₇N₃O₃
Molecular Weight: 203.241 g/mol
Chemical Structure:
Caption: 2D Chemical Structure of the molecule.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate is presented in the table below.
| Property | Value | Source |
| Physical State | Brown to white solid | [1] |
| Melting Point | 92-94 °C | [1][2] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as ethanol and acetone; limited solubility in water. | Inferred from similar compounds |
| Stability | Stable under recommended storage conditions. | [1] |
| Storage | Keep sealed in a dry environment, ideally at temperatures between 4 to 8 °C. | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of tert-Butyl (3-oxopropyl)carbamate
This step involves the protection of the amino group of 3-aminopropanal using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a suitable base.
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Materials:
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3-Aminopropanal
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Di-tert-butyl dicarbonate ((Boc)₂O)
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A suitable base (e.g., triethylamine or sodium bicarbonate)
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An appropriate solvent (e.g., dichloromethane or tetrahydrofuran)
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Protocol:
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Dissolve 3-aminopropanal in the chosen solvent.
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Add the base to the solution.
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Slowly add a solution of (Boc)₂O in the same solvent.
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Stir the reaction mixture at room temperature for several hours.
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
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Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Remove the solvent under reduced pressure to yield the crude tert-butyl (3-oxopropyl)carbamate.
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Purify the product if necessary, using techniques such as column chromatography.
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Step 2: Synthesis of tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate
The final step is the formation of the oxime by reacting the aldehyde intermediate with hydroxylamine hydrochloride in the presence of a base. The (Z)-isomer is often the thermodynamically more stable product in such reactions.
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Materials:
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tert-Butyl (3-oxopropyl)carbamate
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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A suitable base (e.g., sodium acetate or pyridine)
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A suitable solvent (e.g., ethanol or methanol)
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-
Protocol:
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Dissolve tert-butyl (3-oxopropyl)carbamate in the chosen solvent.
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Add hydroxylamine hydrochloride and the base to the solution.
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Stir the reaction mixture at room temperature or with gentle heating.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Once the reaction is complete, remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield the final product.
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Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this specific compound is not publicly available, the following are predicted characteristic peaks based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
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~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
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~2.5-2.7 ppm (multiplet, 2H): The methylene protons adjacent to the carbamate nitrogen.
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~3.2-3.4 ppm (multiplet, 2H): The methylene protons adjacent to the oxime group.
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~5.0-6.0 ppm (broad singlet, 1H): The NH proton of the carbamate.
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~7.0-7.5 ppm (triplet, 1H): The CH proton of the oxime group.
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~10.0-11.0 ppm (singlet, 1H): The OH proton of the oxime.
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~4.0-5.0 ppm (broad singlet, 2H): The NH₂ protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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~28 ppm: The three equivalent methyl carbons of the tert-butyl group.
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~35-40 ppm: The two methylene carbons of the propyl chain.
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~80 ppm: The quaternary carbon of the tert-butyl group.
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~150 ppm: The carbon of the oxime group (C=N).
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~156 ppm: The carbonyl carbon of the carbamate group.
FT-IR (Fourier-Transform Infrared) Spectroscopy:
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~3400-3200 cm⁻¹: N-H stretching vibrations of the amine and carbamate groups, and O-H stretching of the oxime.
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~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
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~1700 cm⁻¹: C=O stretching vibration of the carbamate group.
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~1650 cm⁻¹: C=N stretching vibration of the oxime group.
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~1520 cm⁻¹: N-H bending vibration of the carbamate group.
Mass Spectrometry (MS):
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Expected [M+H]⁺: 204.1394
Applications in Research and Development
The unique structural features of tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate make it a potentially valuable intermediate in several areas of chemical research and development.
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Pharmaceutical Drug Development: The presence of a protected amine and an oxime functionality allows for selective modification at different parts of the molecule. The oxime can participate in ligation reactions, while the amine, after deprotection, can be used for amide bond formation or other nucleophilic additions. This makes it a useful scaffold for the synthesis of novel bioactive molecules.[1]
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Agrochemical Synthesis: Similar to its application in pharmaceuticals, this compound could be used as a building block for the synthesis of new pesticides and herbicides. [3.
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Organic Synthesis: As a bifunctional molecule with orthogonal protecting groups, it can be employed in multi-step synthetic sequences where controlled reactivity is crucial.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate is not widely available. However, based on the functional groups present, the following general safety precautions should be observed.
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General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Potential Hazards:
-
Carbamates can have varying levels of toxicity.
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Oximes can be skin and eye irritants.
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The overall toxicity profile of this specific compound has not been extensively studied.
-
-
First Aid Measures:
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In case of skin contact: Wash with soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes.
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If inhaled: Move to fresh air.
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If swallowed: Seek medical attention.
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-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this chemical.
Conclusion
tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate is a specialized chemical with potential applications in various fields of synthetic chemistry. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a plausible synthetic route, predicted spectroscopic data, and general safety considerations. As with any chemical, it is essential for researchers to conduct their own risk assessments and consult supplier-specific safety information before use.
References
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PubChem. tert-Butyl N-(3-hydroxypropyl)carbamate. [Link]
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PubChem. tert-Butyl (3-aminopropyl)carbamate. [Link]
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tert-Butyl [3-Amino-3-(Hydroxyimino)propyl]carbamate: Advanced Chemical Solution. [Link]
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CAS RN 915710-94-0 | tert-Butyl [3-amino-3-(hydroxyimino)propyl]carbamate. [Link]
-
SpectraBase. tert-Butyl N-(3-aminopropyl)carbamate. [Link]
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC. [Link]
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RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]
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ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
OPSIN: Open Parser for Systematic IUPAC Nomenclature. [Link]
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Ataman Kimya. TERT-BUTYL HYDROXYCARBAMATE. [Link]
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MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]
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NIST. tert-Butyl carbamate. [Link]
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Aaron Chemistry GmbH. Safety Data Sheet. [Link]
- Google Patents. Process for preparing n-tertiary-butoxycarbonyl amino acids.
